molecular formula C19H19N3O3S B2932572 ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219902-05-2

ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2932572
CAS No.: 1219902-05-2
M. Wt: 369.44
InChI Key: DHVQPIWHAUSSPB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a cyclopentathiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with indole, a nucleophilic substitution reaction can introduce the acetamido group at the 1-position of the indole ring.

    Cyclopentathiazole Ring Formation: The intermediate product is then reacted with a thiazole precursor under cyclization conditions to form the cyclopentathiazole ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a subject of interest in drug discovery.

    Industry: Its unique properties could be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The indole moiety is known for its ability to engage in π-π stacking interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.

    Cyclopentathiazole derivatives: Compounds with similar ring structures but different substituents.

    Ethyl esters of amino acids: Compounds with similar ester functional groups but different core structures.

Uniqueness

Ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its combination of an indole ring, a cyclopentathiazole ring, and an ethyl ester group. This combination of structural features is not commonly found in other compounds, which may confer unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-[(2-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-18(24)13-7-8-15-17(13)21-19(26-15)20-16(23)11-22-10-9-12-5-3-4-6-14(12)22/h3-6,9-10,13H,2,7-8,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVQPIWHAUSSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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